molecular formula C37H67N7O8 B133347 Ternatin heptapeptide CAS No. 148619-41-4

Ternatin heptapeptide

Cat. No.: B133347
CAS No.: 148619-41-4
M. Wt: 738.0 g/mol
InChI Key: ZMFVAIFXJWEOMH-PTPSPKLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Ternatin heptapeptide, also known as Ternatin, primarily targets the translation elongation factor-1A ternary complex (eEF1A·GTP·aminoacyl-tRNA) . This complex plays a crucial role in protein synthesis, a central biological process .

Mode of Action

Ternatin disrupts protein translation by binding to the eEF1A ternary complex . It competes with other natural products, such as didemnin and cytotrienin, for binding to this complex . Mutations in domain III of eEF1A can prevent Ternatin binding and confer resistance to its cytotoxic effects .

Biochemical Pathways

The primary biochemical pathway affected by Ternatin is the protein translation pathway . eEF1A, the target of Ternatin, participates in a series of reactions with guanine nucleotides, transfer RNAs (tRNAs), a guanine nucleotide exchange factor, and the elongating ribosome . By binding to the eEF1A ternary complex, Ternatin disrupts these reactions and inhibits protein synthesis .

Pharmacokinetics

It’s known that ternatin and its synthetic variants can penetrate cells and exhibit cytotoxic activity . More research is needed to fully understand the ADME properties of Ternatin and their impact on its bioavailability.

Result of Action

Ternatin and its synthetic variants can kill cancer cells by targeting the eEF1A ternary complex . The synthetic variants of Ternatin have shown up to 500-fold greater potency than Ternatin itself . Furthermore, Ternatin has been found to suppress hyperglycemia and hepatic fatty acid synthesis in spontaneously diabetic mice .

Biochemical Analysis

Biochemical Properties

Ternatin heptapeptide disrupts a central biological process, protein translation, by binding to the translation elongation factor 1A . This protein participates in a carefully orchestrated series of reactions with guanine nucleotides, transfer RNAs (tRNAs), a guanine nucleotide exchange factor, and the elongating ribosome . The nature of these interactions is complex and involves a multitude of biomolecules.

Cellular Effects

This compound has been found to have significant effects on various types of cells. It is cytotoxic toward cancer cells, with synthetic variants showing up to 500-fold greater potency than Ternatin itself . It inhibits protein synthesis in cells, which correlates with its ability to block cell proliferation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the translation elongation factor-1A ternary complex (eEF1A·GTP·aminoacyl-tRNA) as a specific target . Mutations in domain III of eEF1A prevent Ternatin binding and confer resistance to its cytotoxic effects, implicating the adjacent hydrophobic surface as a functional hot spot for eEF1A modulation .

Temporal Effects in Laboratory Settings

It has been observed that Ternatin can kill mammalian cells in high doses

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. It is known that Ternatin can kill mammalian cells in high doses

Metabolic Pathways

This compound is involved in the protein translation pathway, specifically by binding to the translation elongation factor 1A This interaction disrupts the normal function of this pathway

Transport and Distribution

Given its role in protein translation, it is likely that it interacts with various transporters and binding proteins involved in this process .

Subcellular Localization

Given its role in protein translation, it is likely that it is localized to the ribosomes where protein synthesis occurs

Preparation Methods

Synthetic Routes and Reaction Conditions: Ternatin and its synthetic variants can be prepared through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, which are repeated until the desired peptide sequence is obtained. The final product is then cleaved from the resin and purified .

Industrial Production Methods: Industrial production of ternatin involves fermentation processes using fungi that naturally produce the compound. The fungi are cultured in large bioreactors under controlled conditions to optimize the yield of ternatin. The compound is then extracted and purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Ternatin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various ternatin derivatives with enhanced cytotoxicity and improved pharmacokinetic properties .

Scientific Research Applications

Ternatin has a wide range of scientific research applications, including:

Comparison with Similar Compounds

    Didemnin: Another cyclic peptide that targets the elongation factor-1A ternary complex but exhibits different kinetic properties.

    Cytotrienin: A natural product that also binds to eEF1A and inhibits protein synthesis.

Uniqueness of Ternatin: Ternatin is unique due to its specific binding affinity for the eEF1A ternary complex and its ability to induce degradation of eEF1A. This degradation is not observed with other similar compounds like didemnin, making ternatin a distinct and valuable compound for therapeutic development .

Properties

IUPAC Name

(3S,6S,9S,12S,15R,18R,21R)-15-[(2S)-butan-2-yl]-18-[(1R)-1-hydroxy-2-methylpropyl]-1,3,4,10,12,13,21-heptamethyl-6,9-bis(2-methylpropyl)-1,4,7,10,13,16,19-heptazacyclohenicosane-2,5,8,11,14,17,20-heptone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H67N7O8/c1-16-22(8)28-37(52)43(14)25(11)35(50)44(15)27(18-20(4)5)32(47)38-26(17-19(2)3)36(51)42(13)24(10)34(49)41(12)23(9)31(46)40-29(33(48)39-28)30(45)21(6)7/h19-30,45H,16-18H2,1-15H3,(H,38,47)(H,39,48)(H,40,46)/t22-,23+,24-,25-,26-,27-,28+,29+,30+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMFVAIFXJWEOMH-PTPSPKLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)NC(C(=O)N1)C(C(C)C)O)C)C)C)C)CC(C)C)CC(C)C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]1C(=O)N([C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N([C@@H](C(=O)N[C@@H](C(=O)N1)[C@@H](C(C)C)O)C)C)C)C)CC(C)C)CC(C)C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H67N7O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20933442
Record name Ternatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20933442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

738.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148619-41-4
Record name Ternatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20933442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ternatin heptapeptide
Reactant of Route 2
Ternatin heptapeptide
Reactant of Route 3
Ternatin heptapeptide
Reactant of Route 4
Ternatin heptapeptide
Reactant of Route 5
Ternatin heptapeptide
Reactant of Route 6
Ternatin heptapeptide
Customer
Q & A

A: Ternatin targets the eukaryotic elongation factor-1A (eEF1A) ternary complex, specifically the eEF1A·GTP·aminoacyl-tRNA complex. [, , ] This complex plays a crucial role in protein synthesis by delivering aminoacyl-tRNAs to the ribosome.

A: Ternatin binding traps eEF1A in an intermediate state of aminoacyl-tRNA selection, preventing its release and subsequent accommodation of the aminoacyl-tRNA into the ribosome. [, ] This effectively halts protein translation.

A: Yes, studies have shown that ternatin induces the degradation of eEF1A, a phenomenon not observed with other eEF1A inhibitors like didemnin B. [, ] This degradation appears to involve a ubiquitin-dependent pathway and may be linked to ribosome-associated quality control mechanisms.

A: By inhibiting eEF1A and disrupting protein synthesis, ternatin exhibits cytotoxic effects, particularly against cancer cells. [, ] This has sparked interest in its potential as an anticancer agent.

A: Ternatin is a cyclic heptapeptide. Its molecular formula is C38H65N7O9 and its molecular weight is 763.96 g/mol. []

A: The presence of four N-methylated amino acid residues in ternatin's structure appears to restrict the number of low-energy conformations the molecule can adopt. [] This conformational rigidity may contribute to its specific biological activity.

A: Ternatin is characterized by a beta-turn structure stabilized by intramolecular hydrogen bonds. [] This structural feature has been shown to be essential for its fat-accumulation inhibitory activity.

ANone: The provided research focuses on ternatin's biological activity and does not offer insights into material compatibility or stability relevant for material science applications.

ANone: Ternatin is not reported to have catalytic properties. Its mechanism of action primarily involves binding and inhibiting a biological target, eEF1A, rather than catalyzing a chemical reaction.

A: Yes, molecular docking simulations have been employed to explore ternatin's interactions with potential targets, including cholera toxin and SARS-CoV-2 nucleocapsid protein. [, ] These studies provide insights into ternatin's binding affinities and potential therapeutic applications.

A: While the provided research does not mention specific QSAR studies on ternatin, one study utilized molecular modeling to analyze ternatin's electronic and structural characteristics, laying the groundwork for future drug design and QSAR investigations. []

A: Studies focusing on the beta-OH-D-Leu moiety of ternatin have demonstrated the importance of its backbone conformation for fat-accumulation inhibitory activity. [, ] Modifications that disrupt this conformation could potentially diminish its efficacy.

A: Systematic replacement of each amino acid in ternatin with alanine revealed that the D-Ile residue plays a crucial role in its biological activity. [] This finding highlights the importance of specific amino acid residues in maintaining ternatin's potency.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.